molecular formula C21H24F2N2O6S2 B2520281 2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane CAS No. 1809829-36-4

2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane

Cat. No.: B2520281
CAS No.: 1809829-36-4
M. Wt: 502.55
InChI Key: RYEYMGSSZMPGKR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: This compound features a 2,7-diazaspiro[3.5]nonane core substituted with two aromatic sulfonyl groups: a 4-(difluoromethoxy)benzenesulfonyl moiety at position 2 and a 4-methoxybenzenesulfonyl group at position 5. Its molecular formula is C21H24F2N2O6S2, with a molecular weight of 502.56 g/mol and CAS number 1809829-78-4 .

Synthetic Relevance: Spirocyclic compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can optimize target binding and reduce off-target effects.

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O6S2/c1-30-16-2-6-18(7-3-16)32(26,27)24-12-10-21(11-13-24)14-25(15-21)33(28,29)19-8-4-17(5-9-19)31-20(22)23/h2-9,20H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEYMGSSZMPGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions. The starting materials often include 4-(Difluoromethoxy)benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. These compounds undergo nucleophilic substitution reactions with appropriate amines to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor activity. For instance, related diazaspiro compounds have shown promising results against various cancer cell lines, indicating that 2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane may also possess similar properties. The National Cancer Institute's Developmental Therapeutics Program has been known to evaluate such compounds for their antimitotic activities against human tumor cells .

The sulfonamide derivatives related to this compound have been explored for their biological activities, including:

  • Enzyme Inhibition : The presence of sulfonamide groups often correlates with the inhibition of specific enzymes, making this compound a candidate for further exploration in enzyme-targeted therapies.
  • Antimicrobial Properties : Due to the structural motifs present in the compound, it may exhibit antimicrobial effects, which warrants investigation through in vitro studies.

Materials Science

In materials science, the compound can serve as a building block for synthesizing complex materials due to its unique structural features.

  • Polymer Chemistry : The diazaspiro framework can be utilized in creating novel polymeric materials with tailored properties for applications in coatings or drug delivery systems.
  • Nanotechnology : The compound's ability to interact with various substrates suggests potential uses in nanomaterials and nanocomposites.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Structure: Features a diazaspiro[4.4]nonane core with a benzyl group at position 7 and a ketone at position 1.
  • Molecular Formula : C14H18N2O (MW ≈ 230–240 g/mol) .
  • Functional Groups: Lacks sulfonyl substituents; the benzyl and ketone groups may limit polarity and hydrogen-bonding capacity.
  • Research Context : Synthesized for exploring pyrrolidine derivatives, which are often investigated for antimicrobial or neurological activity .

7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

  • Structure: Contains a 1,3-diazaspiro[4.4]nonane core with phenyl and dione (two ketone) groups.
  • Molecular Formula : C13H14N2O2 (MW ≈ 230 g/mol; CAS 119427-80-4) .
  • Key Differences :
    • Functional Groups : The dione moiety increases polarity but lacks the sulfonyl groups’ strong electron-withdrawing effects.
    • Substituents : A single phenyl group vs. the target compound’s dual sulfonyl-aromatic substituents.
  • Potential Applications: Likely explored for its hydrogen-bonding capacity in drug design .

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

  • Structure : A linear sulfonamide with a chloroacetyl group (CAS 57933-82-7) .
  • Key Differences :
    • Core Structure : Lacks the spirocyclic framework, reducing rigidity and spatial control.
    • Substituents : Chloroacetyl groups may confer reactivity in covalent inhibitor design.

Structural and Functional Analysis

Table 1: Comparative Properties of Key Compounds

Compound Name Spiro Ring Size Molecular Weight (g/mol) Key Substituents Notable Functional Groups
2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane [3.5] 502.56 Dual sulfonyl, difluoromethoxy, methoxy Sulfonyl, ether, fluorine
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [4.4] ~230–240 Benzyl, ketone Amine, ketone
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione [4.4] ~230 Phenyl, dione Dione, amine
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide N/A (linear) ~250–260 Chloroacetyl, methanesulfonamide Sulfonamide, chloroacetyl

Implications of Structural Differences

Fluorine Atoms: Improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Molecular Weight :

  • The target compound’s higher molecular weight (>500 g/mol) may limit blood-brain barrier penetration, suggesting peripheral targets.

Biological Activity

The compound 2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane is a complex organic molecule with potential pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of difluoromethoxy and methoxy groups enhances its lipophilicity and may influence its pharmacokinetic properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₈F₂N₂O₄S₂
Molecular Weight386.44 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Inhibition of Enzymatic Activity : The sulfonyl groups may serve as electrophilic centers, allowing the compound to inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound may modulate the activity of certain receptors, potentially influencing signaling pathways related to inflammation and immune responses.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, diazaspiro compounds have shown efficacy against various bacterial strains. A study on related spirocyclic compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that our compound may possess similar properties.

Anti-inflammatory Effects

Compounds like 2,7-diazaspiro[3.5]nonane derivatives have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

Antiviral Activity

Some studies have highlighted the potential of spirocyclic compounds in antiviral applications. For example, derivatives have been shown to inhibit HIV replication by targeting chemokine receptors such as CCR3 and CCR5, which are crucial for viral entry into host cells.

Case Studies

  • Study on Spirocyclic Compounds : A study published in Bioorganic & Medicinal Chemistry Letters focused on various diazaspiro compounds and their interaction with chemokine receptors. The findings indicated that these compounds could effectively reduce viral load in infected cells by blocking receptor activity .
  • Antimicrobial Testing : In a comparative analysis of structurally similar compounds, one study found that certain spiro compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that our compound may also have potential as an antimicrobial agent .
  • Inflammation Model : An experimental model using lipopolysaccharide (LPS) induced inflammation demonstrated that certain diazaspiro derivatives reduced inflammatory markers significantly compared to control groups .

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